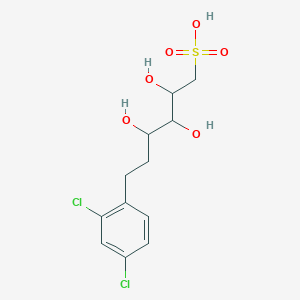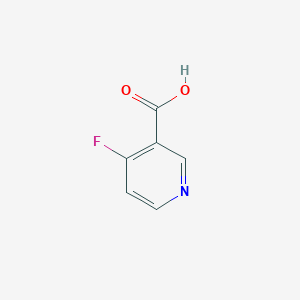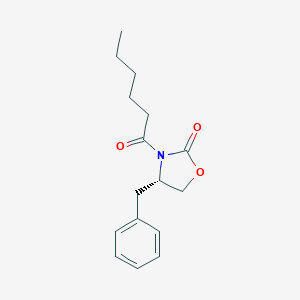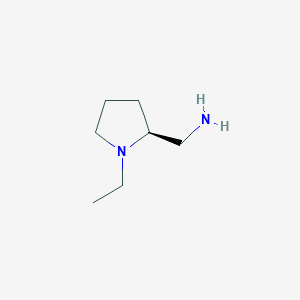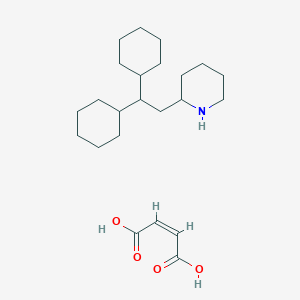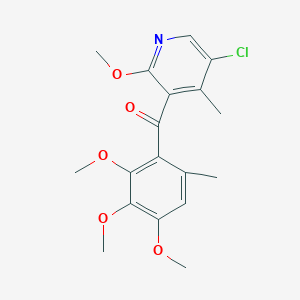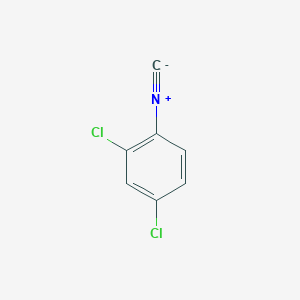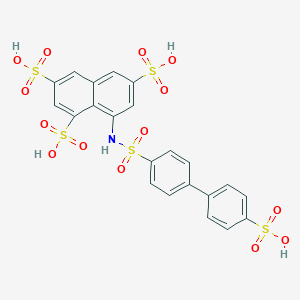
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of naphthalene and is commonly referred to as NTS. NTS is a water-soluble compound that is commonly used in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of NTS is not fully understood. However, it is believed that NTS binds to proteins and other biomolecules through electrostatic interactions. The binding of NTS to proteins can result in changes in protein conformation, which can affect protein function.
Effets Biochimiques Et Physiologiques
NTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase. NTS has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NTS is its water solubility, which makes it easy to use in aqueous solutions. NTS is also relatively stable, which makes it suitable for long-term experiments. However, NTS can be expensive and its synthesis is a complex process, which can limit its use in some labs.
Orientations Futures
There are a number of future directions for the use of NTS in scientific research. One potential area of research is the use of NTS as a fluorescent probe for the study of protein-protein interactions. Another potential area of research is the use of NTS in the study of protein folding and misfolding. Additionally, NTS may have potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, 1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a valuable compound for scientific research. Its ability to bind to proteins and other biomolecules makes it a useful tool for studying a wide range of biological processes. While there are some limitations to its use, the future directions for research with NTS are promising.
Méthodes De Synthèse
The synthesis of NTS involves the reaction of naphthalene with sulfuric acid and oleum. The resulting product is then treated with sodium hydroxide to form the sodium salt of NTS. The synthesis of NTS is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
NTS is widely used in scientific research due to its ability to bind to proteins and other biomolecules. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. NTS is also used in the study of enzyme kinetics and protein folding.
Propriétés
Numéro CAS |
144790-77-2 |
|---|---|
Nom du produit |
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- |
Formule moléculaire |
C22H17NO14S5 |
Poids moléculaire |
679.7 g/mol |
Nom IUPAC |
8-[[4-(4-sulfophenyl)phenyl]sulfonylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C22H17NO14S5/c24-38(25,16-5-1-13(2-6-16)14-3-7-17(8-4-14)39(26,27)28)23-20-11-18(40(29,30)31)9-15-10-19(41(32,33)34)12-21(22(15)20)42(35,36)37/h1-12,23H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
Clé InChI |
AWVMSVMBQAYZPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
Autres numéros CAS |
144790-77-2 |
Synonymes |
8-(((4'-Sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-1,3,6-naphthalenetrisulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



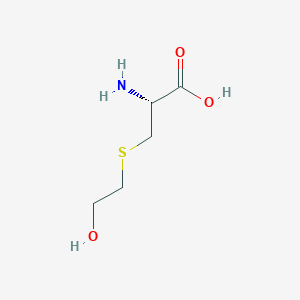
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
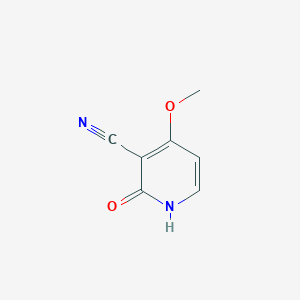
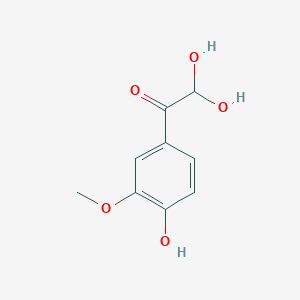
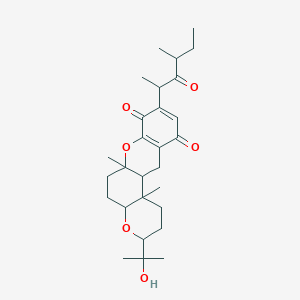
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
